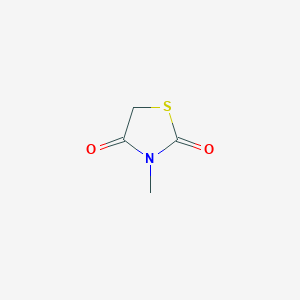

3-Methylthiazolidine-2,4-dione

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S/c1-5-3(6)2-8-4(5)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLWNNMYODLLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CSC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361613 | |

| Record name | 3-Methyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16312-21-3 | |

| Record name | 3-Methyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving the Thiazolidinedione Scaffold

Conventional Synthetic Routes to the Thiazolidine-2,4-dione Parent Nucleus

The creation of the fundamental thiazolidine-2,4-dione ring is most commonly achieved through a cyclocondensation reaction. This approach is valued for its efficiency and reliability in producing the core heterocyclic structure.

The principal and most widely adopted method for synthesizing the thiazolidine-2,4-dione nucleus involves the condensation of chloroacetic acid with thiourea. semanticscholar.orgtandfonline.com This reaction is typically performed in an aqueous medium under reflux conditions. nih.gov The process involves dissolving both reactants in water and heating the mixture, often in the presence of a strong acid like concentrated hydrochloric acid, for several hours to facilitate the cyclization and subsequent hydrolysis. chemicalbook.comrsc.org One patented method specifies dissolving chloroacetic acid in an aqueous solution with a controlled pH of 0.5 to 2, followed by the addition of thiourea while maintaining the acidic pH during the reaction. google.com Upon completion, the reaction mixture is cooled, leading to the precipitation of the 2,4-thiazolidinedione (B21345) product, which can then be purified by recrystallization. rsc.org This one-step synthesis is noted for being simpler and having fewer operational steps compared to other multi-step methods that might involve intermediates like ethyl chloroacetate. google.com

Table 1: Conditions for Synthesis of Thiazolidine-2,4-dione

| Reactants | Solvent/Catalyst | Reaction Conditions | Reference |

|---|---|---|---|

| Chloroacetic acid, Thiourea | Water, Conc. HCl | Heated to reflux for 10 hours | chemicalbook.comrsc.org |

| Chloroacetic acid, Thiourea | Aqueous solution (pH 0.5-2) | Heated, then cooled to crystallize | google.com |

| Monochloroacetic acid, Thiourea | Aqueous medium | Reflux for 24 hours | nih.gov |

N-Substitution Strategies for the Thiazolidine-2,4-dione Ring to Form 3-Methyl and Other Derivatives

The amidic nitrogen at the N-3 position of the thiazolidinedione ring is a key site for substitution, allowing for the introduction of various alkyl and aryl groups, which significantly influences the molecule's properties.

Direct N-alkylation is a common strategy to introduce substituents at the N-3 position. Traditional methods often involve a two-step process where the thiazolidinedione is first converted to its salt using a strong base, followed by reaction with an alkyl halide. arkat-usa.org However, this can lead to lower yields and require harsh conditions. arkat-usa.org

A more efficient, one-step N-alkylation method has been developed using alkyl bromides at room temperature with triethylamine acting as both a base and a solvent. arkat-usa.org This approach is fast, convenient, and provides N-alkylated products exclusively in high yields. arkat-usa.org For the synthesis of the specific compound 3-Methylthiazolidine-2,4-dione , iodomethane can be used as the alkylating agent. chemicalbook.com The general mechanism involves the base-mediated deprotonation of the imidic N-H, creating a nucleophilic anion that attacks the alkyl halide via an SN2 pathway. arkat-usa.org Other methods include forming a potassium salt of the TZD, which is then reacted with agents like ethyl chloroacetate or 2-chloro-N-substituted acetamides in a solvent such as dimethylformamide (DMF). tandfonline.comrsc.orgnih.gov

Table 2: N-Alkylation of Thiazolidine-2,4-dione

| Alkylating Agent | Base/Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| Alkyl bromides | Triethylamine | Room temperature, 2 hours | N-alkylated TZD | arkat-usa.org |

| Iodomethane | Not specified | Not specified | This compound | chemicalbook.com |

| Ethyl chloroacetate | Potassium salt of TZD / DMF | Reflux for 10 hours | Ethyl 2,4-dioxo-1,3-thiazolidin-3-yl acetate | rsc.org |

| 2-chloro-N-substituted acetamides | Potassium salt of TZD / DMF, KI | Heated | N-substituted TZD hybrids | tandfonline.comnih.gov |

The Mannich reaction provides another route for N-substitution, creating Mannich bases which bear a β-amino carbonyl group. researchgate.net This reaction involves the aminoalkylation of the acidic N-H proton of the thiazolidinedione ring using formaldehyde and a primary or secondary amine. researchgate.netderpharmachemica.com The reaction is typically carried out by stirring the thiazolidinedione, formaldehyde, and the chosen amine in a solvent like absolute alcohol at room temperature. derpharmachemica.com A trace amount of a base such as triethylamine can be used to facilitate the reaction. derpharmachemica.com This method allows for the introduction of a wide variety of aminomethyl groups onto the nitrogen atom of the TZD scaffold. semanticscholar.org

Derivatization at the 5-Position via Knoevenagel Condensation and Subsequent N-Substitution

The methylene (B1212753) group at the C-5 position of the thiazolidinedione ring is activated by the two adjacent carbonyl groups, making its protons acidic and enabling derivatization. nih.gov The most prevalent method for functionalizing this position is the Knoevenagel condensation. nih.govsemanticscholar.org

This reaction involves the condensation of the active methylene group of the TZD with an aldehyde, typically an aromatic aldehyde, to form a 5-arylidene derivative. nih.gov The reaction is usually catalyzed by a weak base, such as piperidine (B6355638) or sodium acetate, in a solvent like ethanol or acetic acid. nih.govnih.gov The process results in the formation of a new carbon-carbon double bond at the C-5 position. nih.gov

Following the derivatization at the C-5 position, N-substitution can be carried out. This can be performed as a subsequent step, where the 5-arylidene-2,4-thiazolidinedione is treated with an alkylating agent and a base. researchgate.net Alternatively, a one-pot synthesis has been devised where the thiazolidinedione, the aldehyde for C-5 substitution, and an alkyl halide for N-3 substitution are reacted together in the presence of a base, sometimes with the aid of sonification. nih.gov

Advanced Synthetic Techniques for Thiazolidinedione Scaffolds

To improve reaction efficiency, yields, and environmental friendliness, advanced synthetic techniques have been applied to the synthesis of thiazolidinedione derivatives. These modern approaches often offer significant advantages over conventional methods.

Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to accelerate reaction times and increase product yields for several synthetic steps, including the formation of Mannich bases and other TZD library compounds. nih.govresearchgate.net

Green Catalysts and Solvents : To create more environmentally benign processes, researchers have explored alternative catalysts and solvent systems. Deep eutectic solvents have been successfully used as both the solvent and catalyst in the synthesis of TZD derivatives. nih.gov Baker's yeast (Saccharomyces cerevisiae) has also been employed as a biocatalyst for the Knoevenagel condensation, offering a green and eco-friendly alternative to chemical catalysts. researchgate.netrsc.org

Ultrasound-Assisted Synthesis : Sonification, or the use of ultrasound, has been utilized in one-pot protocols to synthesize TZDs substituted at both the N-3 and C-5 positions, demonstrating another energy-efficient method to promote these reactions. nih.gov

These advanced techniques represent a move towards more sustainable and efficient chemical synthesis in the production of complex thiazolidinedione scaffolds.

Microwave Irradiation-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application in the synthesis of thiazolidinedione derivatives has been well-documented. mdpi.comnih.gov This technique offers several advantages over conventional heating methods, including significantly reduced reaction times, increased product yields, and often, the formation of fewer side products. mdpi.com

The synthesis of the basic thiazolidine-2,4-dione ring can be achieved by reacting thiourea and monochloroacetic acid in water under microwave irradiation. mdpi.com One reported procedure involves irradiating the reaction mixture at 110 °C and 350 W for 12 minutes, resulting in a 90% yield of the product after recrystallization. mdpi.com Another approach involves a two-step process where 2-imino-4-thiazolidinone is first formed under ice-cold conditions and then subjected to microwave irradiation at 250 W for 5 minutes to yield the desired thiazolidinedione in 83% yield without the need for further purification. nih.gov

Furthermore, the Knoevenagel condensation, a key step in the derivatization of the thiazolidinedione scaffold, can also be efficiently carried out using microwave irradiation. For instance, the reaction of a substituted aryl aldehyde with thiazolidine-2,4-dione in the presence of silica gel, acetic acid, and piperidine in toluene under microwave irradiation at 110 °C and 300 W for 25 minutes has been reported. mdpi.com Microwave-assisted synthesis has also been successfully employed to prepare 3,5-disubstituted thiazolidine-2,4-diones. farmaciajournal.com

The key benefits of using microwave irradiation in thiazolidinedione synthesis include:

Rapid Reaction Times: Reactions that typically take hours under conventional heating can often be completed in minutes. mdpi.comnih.gov

High Yields: Microwave heating can lead to improved reaction efficiency and higher product yields. mdpi.com

Uniform Heating: Microwaves provide uniform heating throughout the reaction mixture, which can minimize the formation of byproducts. mdpi.com

Green Chemistry Approaches: Deep Eutectic Solvents in Thiazolidinedione Synthesis

In line with the principles of green chemistry, deep eutectic solvents (DESs) have been explored as environmentally benign alternatives to traditional organic solvents for the synthesis of thiazolidinedione derivatives. frontiersin.orgnih.gov DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that have a lower melting point than the individual components. frontiersin.org They are attractive for organic synthesis due to their low cost, low toxicity, biodegradability, and often, their ability to act as both a solvent and a catalyst.

One study investigated the use of 20 different choline (B1196258) chloride-based DESs for the Knoevenagel condensation to synthesize thiazolidinedione derivatives. frontiersin.org A deep eutectic solvent composed of choline chloride and N-methylurea was identified as the most effective medium, yielding products in the range of 21.49% to 90.90%. frontiersin.org Another greener methodology utilized a DES composed of ZnCl2 and urea to accelerate the condensation of thiazolidine-2,4-dione with various aldehydes, achieving excellent yields of 88-98%. nih.gov This method offers advantages such as mild reaction conditions, rapid reaction times, and catalyst recyclability. nih.gov The use of DESs in these syntheses eliminates the need for volatile and often toxic organic solvents, making the process more sustainable. frontiersin.org

Diversity-Oriented Synthesis of Spirothiazolidinediones

Diversity-oriented synthesis (DOS) is a strategy aimed at creating structurally diverse collections of small molecules to explore a wide range of chemical space. cam.ac.uk This approach has been applied to the synthesis of spirothiazolidinediones, which are compounds characterized by a spirocyclic junction involving the thiazolidinedione ring. These three-dimensional structures are of significant interest in drug discovery. researchgate.net

A novel synthetic approach to assemble spirothiazolidinediones utilizes a [2 + 2 + 2] cyclotrimerization reaction. beilstein-journals.orgnih.gov In this method, a dipropargylated N-methylthiazolidine-2,4-dione is reacted with a co-partner, such as a propargyl halide, in the presence of a catalyst like Mo(CO)6, to construct the spirocyclic framework. researchgate.netnih.gov This strategy allows for the introduction of diversity at multiple points of the molecule, leading to a library of spirothiazolidinedione derivatives. beilstein-journals.orgnih.gov The resulting spiro compounds can be further functionalized through reactions like Diels-Alder chemistry and click reactions to enhance their structural complexity and diversity. beilstein-journals.orgnih.gov

Synthesis of Hybrid Molecules Incorporating this compound or Related Thiazolidinedione Scaffolds

The thiazolidinedione scaffold is often incorporated into hybrid molecules, where it is covalently linked to other pharmacologically active moieties. This molecular hybridization strategy aims to create new chemical entities with potentially enhanced or synergistic biological activities.

Thiazolidinedione-Biphenyl Conjugates

A library of thiazolidinedione-biphenyl derivatives has been designed and synthesized. waocp.orgwaocp.org The synthetic route involves a multi-step process starting with the synthesis of the thiazolidine-2,4-dione core from thiourea and chloroacetic acid. waocp.org This is followed by a Knoevenagel condensation with a substituted biphenyl carbaldehyde in the presence of piperidine to form a benzylidene intermediate. waocp.org The final step involves the alkylation of the acidic imide nitrogen of the thiazolidinedione ring. waocp.org

Thiazolidinedione-Oxadiazole Hybrids

Hybrid molecules combining the thiazolidinedione and 1,3,4-oxadiazole (B1194373) rings have been synthesized as potential therapeutic agents. nih.govresearchgate.netresearchgate.net The synthesis of these hybrids typically involves a multi-step sequence. In one approach, thiazolidinedione esters are prepared and then subjected to hydrazinolysis with hydrazine hydrate to form TZD hydrazides. semanticscholar.org These hydrazides are then cyclized with a suitable acid, such as 2-benzylsulfanyl-nicotinic acid, to form the final thiazolidinedione-oxadiazole hybrids. semanticscholar.org

Thiazolidinedione-Pyrazole Derivatives

The conjugation of thiazolidinedione with a pyrazole (B372694) moiety has resulted in the synthesis of novel derivatives with interesting biological profiles. nih.gov One synthetic strategy involves a four-step reaction procedure to couple the two heterocyclic rings. nih.gov Another common method is the Knoevenagel condensation between 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes and N-substituted thiazolidine-2,4-diones in the presence of a catalytic amount of piperidine. nih.govresearchgate.net This reaction is typically carried out by refluxing the reactants in an alcohol, such as ethanol or methanol. nih.gov

| Compound Name |

|---|

| This compound |

| Thiazolidine-2,4-dione |

| Thiourea |

| Monochloroacetic acid |

| 2-Imino-4-thiazolidinone |

| N-methylthiazolidine-2,4-dione |

| Propargyl bromide |

| Chloroacetic acid |

| Biphenyl carbaldehyde |

| 2-Benzylsulfanyl-nicotinic acid |

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde |

Thiazolidinedione-Chromenyl Derivatives

The synthesis of thiazolidinedione-chromenyl derivatives often employs the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org

A common route involves the reaction of a 2- or 3-formyl chromone with 2,4-thiazolidinedione. This reaction is typically carried out by refluxing the reactants in glacial acetic acid with sodium acetate as a catalyst. tandfonline.com The resulting product is a 5-(4-oxo-4H-chromen-yl-methylene)-thiazolidine-2,4-dione. Further derivatization can be achieved through alkylation at the N-3 position of the thiazolidinedione ring using an alkyl halide in the presence of a base like anhydrous sodium carbonate in a solvent such as dimethylformamide (DMF). tandfonline.com

Another established method is the condensation of a formylchromone, for instance, 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde, with 2,4-thiazolidinedione in acetic acid with anhydrous sodium acetate. nih.gov Subsequent N-substitution on the thiazolidinedione ring can be performed using various α-bromoalkylarylketones in the presence of anhydrous potassium hydroxide in DMF. nih.gov

Detailed research findings have demonstrated the successful synthesis of a series of these hybrid molecules. For example, the reaction of 2/3-formyl chromone with thiazolidine-2,4-dione yields the corresponding chromonyl-methylene-thiazolidinediones. tandfonline.com

Table 1: Synthesis of Thiazolidinedione-Chromenyl Derivatives This table is interactive. Click on the headers to sort.

| Starting Aldehyde | Reagent | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| 2-Formyl chromone | Thiazolidine-2,4-dione | Sodium acetate/Glacial acetic acid | 5-(4-Oxo-4H-chromen-2-yl methylene)-thiazolidine-2,4-dione | tandfonline.com |

| 3-Formyl chromone | Thiazolidine-2,4-dione | Sodium acetate/Glacial acetic acid | 5-(4-Oxo-4H-chromen-3-yl methylene)-thiazolidine-2,4-dione | tandfonline.com |

Thiazolidinedione-Indole Moiety Conjugates

The conjugation of thiazolidinedione with an indole moiety has been achieved through several synthetic pathways, often leveraging the reactivity of isatin or indole-3-carbaldehyde.

One straightforward approach is the Knoevenagel condensation of indole-3-carboxaldehyde with thiazolidine-2,4-dione. nih.gov This reaction can be performed using an equimolar amount of the reactants in a deep eutectic solvent, such as choline chloride and N-methylurea, with stirring until the reaction is complete. nih.gov

An alternative strategy involves an uncatalyzed aldol reaction of N-substituted thiazolidinediones with isatin derivatives "on water" to afford thiazolidinedione-isatin conjugates. acs.org This method is noted for being operationally simple and providing excellent yields and diastereoselectivities. acs.org The reaction of isatin with a free NH group with various thiazolidinediones proceeds efficiently under these conditions. acs.org

Furthermore, thiazolidinone derivatives containing an indole ring can be synthesized by first preparing Schiff bases from the reaction of 1-substituted-1H-indole-3-carbaldehydes with a suitable amine, such as 4-chlorophenylthiosemicarbazide. mdpi.com The resulting thiosemicarbazones can then undergo cyclization to form the thiazolidinone ring. mdpi.com

Another synthetic route begins with the synthesis of 5-[(indol-3-yl)methylene]-thiazolidine-2,4-dione via a Knoevenagel reaction. This intermediate can then be reacted with various substituted 2-chloro-N-aryl acetamide derivatives to yield the final N-substituted products. researchgate.net

Table 2: Synthesis of Thiazolidinedione-Indole Moiety Conjugates This table is interactive. Click on the headers to sort.

| Indole Precursor | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Indole-3-carboxaldehyde | Thiazolidine-2,4-dione | Deep eutectic solvent (Choline chloride/N-methylurea) | 5-((1H-Indol-3-yl)methylene)thiazolidine-2,4-dione | nih.gov |

| N-substituted isatins | N-substituted thiazolidinediones | On water, room temperature | Hydroxy isatin-thiazolidinedione derivatives | acs.org |

| 1-Substituted-1H-indole-3-carbaldehydes | 4-Chlorophenylthiosemicarbazide, then cyclization | Acetic acid/Ethanol (reflux) for Schiff base, subsequent cyclization | 2-((1-Substituted-1H-indol-3-yl)methylene)hydrazono)-3-(4-chlorophenyl)thiazolidin-4-one derivatives | mdpi.com |

Thiazolidinedione-Quinazolinone Hybrids

The synthesis of hybrid molecules incorporating both thiazolidinedione and quinazolinone scaffolds is a multi-step process that generally involves the initial construction of the quinazolinone ring system, followed by the formation of a Schiff base and subsequent cyclization to introduce the thiazolidinedione moiety.

A representative synthetic route commences with the preparation of a 3-(4-aminophenyl)-2-phenyl-quinazolin-4(3H)-one intermediate. This intermediate is then reacted with various aromatic aldehydes to form the corresponding Schiff bases (imines). The final step is a cyclocondensation reaction of the Schiff base with thioglycolic acid in a solvent like DMF to yield the desired thiazolidinone-quinazolinone hybrids.

Another approach involves the synthesis of N-(4-fluorobenzylidene)-4-(4-oxo-2-(4-substituted phenyl)-quinazolin-3(4H)-yl) benzohydrazides. These intermediates are then refluxed with thioglycolic acid in 1,4-dioxan. The reaction mixture is subsequently poured into an ice-cold aqueous solution of sodium bicarbonate to neutralize any unreacted thioglycolic acid, leading to the precipitation of the final product.

Table 3: Synthesis of Thiazolidinedione-Quinazolinone Hybrids This table is interactive. Click on the headers to sort.

| Quinazolinone Intermediate | Reaction Sequence | Key Reagents | Product Type |

|---|---|---|---|

| 3-(4-Aminophenyl)-2-phenyl-quinazolin-4(3H)-one | 1. Schiff base formation with aromatic aldehydes. 2. Cyclocondensation. | 1. Aromatic aldehydes. 2. Thioglycolic acid/DMF | 3-((4-((2-Aryl-4-oxothiazolidin-3-yl)amino)phenyl)-2-phenylquinazolin-4(3H)-one |

Advanced Spectroscopic and Chromatographic Characterization of 3 Methylthiazolidine 2,4 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-Methylthiazolidine-2,4-dione derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework, connectivity, and chemical environment of atoms.

In ¹H-NMR spectroscopy, the chemical shift (δ), multiplicity, and integration of proton signals provide a complete picture of the proton environment within a molecule. For the parent this compound, the spectrum is characterized by two key singlets: one corresponding to the methyl protons attached to the nitrogen atom (N-CH₃) and another for the methylene (B1212753) protons at the C5 position of the thiazolidine (B150603) ring (-CH₂-).

For more complex derivatives, such as those with a 5-benzylidene substitution, the ¹H-NMR spectrum reveals additional significant signals. A characteristic singlet for the exocyclic methine proton (=CH) typically appears in the downfield region, around δ 7.7–8.2 ppm. nih.govnih.gov The protons of the aromatic ring system exhibit multiplets in the expected aromatic region (δ 7.0–8.0 ppm), with their specific patterns and chemical shifts depending on the nature and position of the substituents. nih.govmdpi.com The NH proton of the parent thiazolidine-2,4-dione ring, when present, is observed as a broad singlet at a very downfield position, often above δ 12.0 ppm. nih.gov

Table 1: Selected ¹H-NMR Spectral Data for this compound Derivatives

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| (Z)-5-(3-bromo-4-methylbenzylidene)thiazolidine-2,4-dione | CH= | 7.94 (s, 1H) | DMSO-d₆ | nih.gov |

| (Z)-5-(3-bromo-4-methylbenzylidene)thiazolidine-2,4-dione | Aromatic Protons | 7.10-7.55 (m, 3H) | DMSO-d₆ | nih.gov |

| (Z)-5-(3-bromo-4-methylbenzylidene)thiazolidine-2,4-dione | CH₃ | 2.37 (s, 3H) | DMSO-d₆ | nih.gov |

| (Z)-5-(2-bromo-3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione | CH= | 8.21 (s, 1H) | CDCl₃ | nih.gov |

| (Z)-5-(2-bromo-3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione | Aromatic Protons | 6.73 (d, 1H) | CDCl₃ | nih.gov |

| (Z)-3-(3-chlorobenzyl)-5-(2,6-dichlorobenzylidene)thiazolidine-2,4-dione | CH₂ (benzyl) | 5.56 (s, 2H) | CDCl₃ | nih.gov |

| (Z)-3-(3-chlorobenzyl)-5-(2,6-dichlorobenzylidene)thiazolidine-2,4-dione | CH= | 8.21 (s, 1H) | CDCl₃ | nih.gov |

| 2-(2-((1-(3-Chlorobenzyl)-1H-indol-3-yl)methylene)hydrazono)-3-(4-chlorophenyl)thiazolidin-4-one | CH₂ (ring) | 4.09 (s, 2H) | DMSO-d₆ | mdpi.com |

¹³C-NMR spectroscopy complements ¹H-NMR by providing direct information on the carbon skeleton of the molecule. For the this compound core, the most characteristic signals are the two carbonyl carbons (C=O) at positions C2 and C4, which resonate in the highly deshielded region of δ 165–185 ppm. nih.govlibretexts.org The signal for the N-methyl carbon typically appears around δ 25-30 ppm, while the C5 methylene carbon is found at approximately δ 40-50 ppm. nih.govresearchcommons.org

In 5-substituted derivatives, the chemical shifts of the C5 carbon and the exocyclic carbons provide valuable structural information. For instance, in 5-benzylidene derivatives, the C5 carbon shifts downfield due to the double bond, and new signals corresponding to the vinylic and aromatic carbons appear. nih.gov

Table 2: Selected ¹³C-NMR Spectral Data for this compound Derivatives

| Compound | Carbon Assignment | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| (Z)-5-(3-bromo-4-methylbenzylidene)thiazolidine-2,4-dione | C=O | 166.92, 167.0 | DMSO-d₆ | nih.gov |

| (Z)-5-(3-bromo-4-methylbenzylidene)thiazolidine-2,4-dione | C=C | 115.98 | DMSO-d₆ | nih.gov |

| (Z)-5-(3-bromo-4-methylbenzylidene)thiazolidine-2,4-dione | CH= | 143.23 | DMSO-d₆ | nih.gov |

| (Z)-5-(3-bromo-4-methylbenzylidene)thiazolidine-2,4-dione | Aromatic Carbons | 124.11-137.17 | DMSO-d₆ | nih.gov |

| (Z)-5-(2-bromo-3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione | C=O | 167.5, 166.27 | CDCl₃ | nih.gov |

| (Z)-5-(2-bromo-3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione | C=C | 117.01 | CDCl₃ | nih.gov |

| (Z)-5-(2-bromo-3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione | CH= | 142.58 | CDCl₃ | nih.gov |

| (Z)-5-(2-bromo-3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione | Aromatic Carbons | 111.32-153.18 | CDCl₃ | nih.gov |

| (Z)-3-(thiophen-2-ylmethyl)-5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione | C=O | 166.32, 168.48 | DMSO-d₆ | nih.gov |

| (Z)-3-(thiophen-2-ylmethyl)-5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione | CH₂ (ring-attached) | 50.17 | DMSO-d₆ | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The IR spectrum of this compound and its derivatives is dominated by strong absorption bands corresponding to the two carbonyl groups. These typically appear as two distinct, sharp peaks. For instance, in many 5-benzylidene derivatives, these bands are observed around 1745 cm⁻¹ and 1675 cm⁻¹. nih.gov The higher frequency band is often assigned to the C4-carbonyl, while the lower frequency band is attributed to the C2-carbonyl, which is adjacent to two heteroatoms.

Other characteristic absorptions include C-H stretching from alkyl and aromatic groups, C=C stretching from aromatic rings and exocyclic double bonds (around 1610 cm⁻¹), and C-N stretching vibrations. nih.govniscpr.res.in The absence of a broad N-H stretching band (typically ~3200 cm⁻¹) confirms the N-alkylation in this compound.

Table 3: Characteristic IR Absorption Frequencies for Thiazolidine-2,4-dione Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| (Z)-5-(3-bromo-4-methylbenzylidene)thiazolidine-2,4-dione | C=O Stretch | 1745, 1673 | nih.gov |

| (Z)-5-(3-bromo-4-methylbenzylidene)thiazolidine-2,4-dione | C=C Stretch | 1610 | nih.gov |

| (Z)-5-((2-hydroxynaphthalen-1-yl)methylene)thiazolidine-2,4-dione | C=O Stretch | 1746, 1676 | nih.gov |

| (Z)-5-((2-hydroxynaphthalen-1-yl)methylene)thiazolidine-2,4-dione | C=C Stretch | 1610 | nih.gov |

| (Z)-5-(4-dimethylamino benzylidine) thiazolidine-2,4-Dione | C=O Stretch | 1658 | researchgate.net |

| (Z)-5-(4-dimethylamino benzylidine) thiazolidine-2,4-Dione | C-H Stretch (Aromatic) | 3178 | researchgate.net |

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is crucial for determining the molecular weight and confirming the elemental composition of synthesized compounds. It also provides structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise mass and, consequently, the exact molecular formula. nih.govmdpi.com

Electrospray Ionization (ESI) is a soft ionization technique commonly used for the analysis of thiazolidine-2,4-dione derivatives. It typically generates protonated molecular ions [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for the straightforward determination of the molecular weight. nih.gov The observed mass-to-charge ratio (m/z) for the molecular ion peak is a key piece of data for confirming the identity of the target compound. For example, a derivative with the molecular formula C₁₄H₁₆N₂O₃S was observed to have an [M+1]⁺ peak at m/z 293, confirming its molecular weight of 292. nih.gov

Table 4: ESI-MS Data for Selected Thiazolidine-2,4-dione Derivatives

| Compound | Molecular Formula | Ion Type | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| (Z)-5-(3-bromo-4-methylbenzylidene)thiazolidine-2,4-dione | C₁₁H₈BrNO₂S | [M]⁺ | 296.9459 | 296.9145 | nih.gov |

| (Z)-5-(2-bromo-3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione | C₁₁H₈BrNO₄S | [M]⁺ | 328.9357 | 328.9348 | nih.gov |

| 5-(4-(2-(diethylamino)ethoxy)benzylidene)thiazolidine-2,4-dione | C₁₆H₂₀N₂O₃S | [M+1]⁺ | 320 | 321 | nih.gov |

| (Z)-3-(3-chlorobenzyl)-5-(2,6-dichlorobenzylidene)thiazolidine-2,4-dione | C₁₇H₁₀Cl₃NO₂S | [M]⁺ | 396.9498 | 396.9498 | nih.gov |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the purification of this compound derivatives and for the assessment of their purity.

Thin Layer Chromatography (TLC) is routinely used to monitor the progress of chemical reactions and to get a preliminary indication of product purity. nih.govsemanticscholar.org The choice of eluent, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is optimized to achieve good separation of the product from starting materials and byproducts. nih.gov

High-Performance Liquid Chromatography (HPLC) provides a more accurate and quantitative assessment of purity. Reversed-phase HPLC is the most common mode used for these compounds. A typical method involves a C18 stationary phase column with a gradient elution system. nih.gov For example, a successful separation can be achieved using a mobile phase consisting of an acidic aqueous buffer (e.g., 0.1 M trichloroacetic acid) and an organic modifier like acetonitrile. nih.gov The analytes are separated based on their differential partitioning between the stationary and mobile phases, and their elution is monitored using a UV detector, often at a wavelength where the aromatic portions of the molecules absorb strongly. nih.gov Such methods are validated for linearity, accuracy, and precision to ensure reliable purity determination. nih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks

Thin Layer Chromatography (TLC) is a fundamental and widely used technique for the qualitative monitoring of organic reactions and the preliminary assessment of compound purity in the context of this compound derivatives. nih.govlibretexts.org Its speed and low cost make it an invaluable tool in the synthetic chemistry laboratory. rsc.org

Reaction Monitoring: During the synthesis of thiazolidine-2,4-dione derivatives, TLC is employed to track the progress of the reaction over time. libretexts.org Aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials. The disappearance of the reactant spots and the appearance of a new product spot indicate the progression of the reaction. libretexts.org The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible on the TLC plate. libretexts.orgnih.gov For instance, in the Knoevenagel condensation to form 5-benzylidene-thiazolidine-2,4-dione derivatives, TLC is used to confirm the consumption of the initial thiazolidine-2,4-dione and the corresponding aldehyde. nih.gov

Purity Assessment: TLC provides a rapid check on the purity of the synthesized compounds. nih.gov A pure compound should ideally appear as a single spot on the TLC plate after development and visualization. The presence of multiple spots suggests the presence of impurities, such as unreacted starting materials, by-products, or decomposition products. libretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system and can be used for identification purposes.

The choice of eluent, or mobile phase, is critical for achieving good separation of the components on the TLC plate. For thiazolidine-2,4-dione derivatives, various solvent systems have been successfully employed, with the polarity of the system being adjusted based on the specific polarity of the analytes.

Interactive Data Table: TLC Conditions for Thiazolidinedione Derivatives

| Derivative Type | Mobile Phase (Eluent) | Ratio (v/v) | Purpose | Reference |

|---|---|---|---|---|

| 5-[(indol-3-yl)methylene]-thiazolidine-2,4-dione | n-hexane : ethyl acetate | 9:1 | Reaction Monitoring | nih.gov |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione | hexane / ethyl acetate | 7:3 | Reaction Monitoring & Purity Check | nih.gov |

| Substituted Thiazolidine-2,4-dione | chloroform and methanol | 9:1 | Rf Value Determination | nih.gov |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful analytical techniques essential for the separation, identification, and quantification of this compound derivatives. These methods offer high resolution, sensitivity, and precision, making them suitable for rigorous purity assessment and quantitative analysis.

Quantitative Analysis and Purity Determination: HPLC is frequently used to determine the purity of synthesized thiazolidine-2,4-dione derivatives with high accuracy. In several studies, final compounds were analyzed to confirm their purity, with levels often exceeding 98%. nih.gov The technique separates the target compound from any impurities, and the area of the corresponding peak in the chromatogram is proportional to its concentration. This allows for precise quantification. For example, the yield of (Z)-5-(3,4-dihydroxybenzylidene)thiazolidine-2,4-dione was determined to be 85% by HPLC analysis. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds, typically employing a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

UHPLC for Enhanced Performance: UHPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to conventional HPLC. UHPLC, often coupled with mass spectrometry, is particularly advantageous for analyzing complex biological samples or for high-throughput screening applications.

Interactive Data Table: HPLC Conditions for Thiazolidinedione Derivatives

| Derivative Type | Column | Flow Rate | Detection Wavelength | Purpose | Reference |

|---|---|---|---|---|---|

| (Z)-5-(3,4-dihydroxybenzylidene)thiazolidine-2,4-dione | Nucleodur© C8 reversed-phase | 4 mL/min | 240 nm | Purity & Yield Analysis | nih.gov |

| (Z)-5-(4-(6-cyanopyridin-2-yl)benzylidene)thiazolidine-2,4-dione | Nucleodur© C8 reversed-phase | 4 mL/min | 240 nm | Purity & Yield Analysis | nih.gov |

| General Thiazolidinediones | Reversed-phase columns | Variable | UV Detector | Quantitative Analysis | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For the analysis of complex mixtures and the unambiguous identification of this compound derivatives and their metabolites, the coupling of chromatographic techniques with mass spectrometry is the gold standard.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While many thiazolidine-2,4-dione derivatives may require derivatization to increase their volatility for GC analysis, the technique can provide detailed structural information through characteristic fragmentation patterns generated by the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS and its more sensitive tandem version, LC-MS/MS, are exceptionally well-suited for the analysis of thiazolidine-2,4-dione derivatives in various matrices, including biological fluids. researchgate.net The liquid chromatography component separates the compounds in the mixture, which are then introduced into the mass spectrometer for detection. The mass spectrometer provides a mass-to-charge ratio (m/z) for the parent molecule (molecular ion peak), confirming its molecular weight. nih.govmdpi.com

Tandem mass spectrometry (MS/MS) further fragments the selected parent ions and analyzes the resulting daughter ions. This process provides a structural fingerprint that is highly specific to the compound, allowing for definitive identification and quantification even at very low concentrations. nih.gov The high selectivity of LC-MS/MS minimizes interference from matrix components, making it an indispensable tool in pharmacokinetic and metabolic studies. The technique has been established for the simultaneous determination of multiple metabolites in low volumes of human plasma, demonstrating its power and efficiency. nih.gov

These methods are crucial for elucidating the chemical structures of newly synthesized compounds and for studying their behavior in complex biological systems. nih.govnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For newly synthesized this compound derivatives, it serves as a crucial final check to verify the empirical formula. researchgate.net This analysis provides the percentage by mass of the constituent elements, primarily carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).

The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed chemical structure. A close correlation between the found and calculated values provides strong evidence for the compound's purity and confirms that the correct molecular formula has been assigned. nih.gov This verification is a standard requirement for the full characterization of novel compounds in chemical research. researchgate.netnih.gov

Interactive Data Table: Example Elemental Analysis Data for a Thiazolidinedione Derivative

| Element | Theoretical (%) | Found (%) | Reference Compound |

|---|---|---|---|

| Carbon (C) | 61.44 | 61.42 | (E)-5-(4-(3-(2,6-dimethylphenyl)-4-oxothiazolidin-2-yl)benzylidene)thiazolidin-2,4-dione |

| Hydrogen (H) | 4.22 | 4.21 | |

| Nitrogen (N) | 6.82 | 6.83 |

Data derived from a representative thiazolidinedione derivative for illustrative purposes. d-nb.info

Pharmacological Profile and Biological Activities of 3 Methylthiazolidine 2,4 Dione Derivatives

Antidiabetic Activity and Insulin (B600854) Sensitization

Derivatives of thiazolidine-2,4-dione, often referred to as glitazones, are well-established for their role in managing type 2 diabetes mellitus. nih.govscispace.com Their primary mechanism of action involves enhancing insulin sensitivity in adipose, muscle, and hepatic tissues. scispace.com This is achieved through their activity as selective agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism. mdpi.comscispace.com Activation of PPAR-γ by these derivatives leads to improved insulin signaling and glucose uptake.

Recent research has focused on synthesizing novel thiazolidine-2,4-dione derivatives with potent antidiabetic effects. For instance, a series of imidazolyl-methyl-1-2,4-thiazolidinediones demonstrated a more effective reduction of blood glucose in animal models compared to pioglitazone (B448) at the same dose. nih.gov Similarly, hybrid molecules combining benzothiazole (B30560) and nitrophenacyl structures with a thiazolidine-2,4-dione core have shown significant antihyperglycemic activity, with some compounds exhibiting potent inhibition of aldose reductase, an enzyme implicated in diabetic complications. nih.gov

Another approach to managing hyperglycemia is the inhibition of carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase. nih.gov Novel hybrids of thiazolidinedione and 1,3,4-oxadiazole (B1194373) have been synthesized and shown to be potent inhibitors of both α-amylase and α-glucosidase, with some derivatives exhibiting IC50 values in the low micromolar range. rsc.org In vivo studies using a genetic model of Drosophila melanogaster have confirmed the antihyperglycemic effects of these compounds. rsc.org

Table 1: Antidiabetic Activity of Selected 3-Methylthiazolidine-2,4-dione Derivatives

| Compound/Derivative Series | Mechanism of Action | Key Findings |

|---|---|---|

| Imidazolyl-methyl-1-2,4-thiazolidinediones | PPAR-γ Agonism | More effective blood glucose reduction than pioglitazone in vivo. nih.gov |

| Benzothiazole-nitrophenacyl hybrids | Aldose Reductase Inhibition | Significant antihyperglycemic effects and potent AR inhibition. nih.gov |

| Thiazolidinedione-1,3,4-oxadiazole hybrids | α-amylase and α-glucosidase inhibition | Potent dual inhibitors with low micromolar IC50 values. rsc.org |

| 3,5-Disubstituted-thiazolidine-2,4-dione hybrids | α-amylase and α-glucosidase inhibition | Dual inhibitors with IC50 values ranging from 10.19 to 24.07 μM against α-amylase and 10.33 to 20.94 μM against α-glucosidase. nih.gov |

Anti-inflammatory Efficacy

The thiazolidine-2,4-dione scaffold is also associated with significant anti-inflammatory properties. mdpi.comnih.gov The anti-inflammatory effects of these derivatives are attributed to various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation. A series of 2,3-diaryl-1,3-thiazolidin-4-one derivatives were designed and synthesized, with some compounds exhibiting high inhibitory activity against COX-2, with IC50 values as low as 0.05 μM. nih.gov In vivo studies in rats demonstrated that these compounds significantly inhibited paw edema. nih.gov

Furthermore, thiazolidinediones have been shown to affect endothelial cell activation, a critical process in inflammation. They can decrease the production of pro-inflammatory and vasoconstrictor agents in human endothelium. researchgate.net Research has also shown that new benzylidene imidazolidine (B613845) and thiazolidine (B150603) derivatives possess anti-inflammatory activity as evaluated by the carrageenin-induced paw edema test. researchgate.net

Anticancer and Antiproliferative Potentials

A growing body of evidence highlights the anticancer and antiproliferative potential of thiazolidine-2,4-dione derivatives against a variety of cancer cell lines, including those of the breast, colon, prostate, and lung. nih.govresearchgate.net These compounds exert their anticancer effects through multiple mechanisms.

Thiazolidine-2,4-dione derivatives have been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.gov For instance, certain 2,3-diaryl-1,3-thiazolidin-4-one derivatives were found to induce marked apoptosis and cell cycle arrest at the G1 phase in HePG-2 cancer cells. nih.gov Similarly, a novel thiazolidine-2,4-dione derivative, compound 22, was shown to increase the total apoptotic rate of MCF-7 breast cancer cells with cell cycle arrest at the S phase. nih.gov DNA cleavage studies have also demonstrated that some 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives can induce DNA digestion, which can inhibit DNA transcription and replication, leading to cancer cell death. researchgate.net

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. nih.gov Thiazolidine-2,4-dione derivatives have been identified as potent inhibitors of angiogenesis, often by targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govplos.org Several studies have reported the design and synthesis of novel thiazolidine-2,4-dione derivatives as VEGFR-2 inhibitors. nih.govplos.orgmdpi.com For example, one study identified a compound (compound 22) with a high anti-VEGFR-2 efficacy (IC50 = 0.079 μM). nih.gov Another series of derivatives showed good inhibitory activity against VEGFR-2, with the most active compound exhibiting an IC50 of 1.5 μM against the Caco-2 cell line. plos.org These compounds are thought to exert their anti-angiogenic effects by inhibiting endothelial cell proliferation and reducing the production of vascular endothelial growth factors. mdpi.com

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative Series | Cancer Cell Lines | Mechanism of Action | IC50/GI50 Values |

|---|---|---|---|

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Leukemia, Non-Small Cell Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | DNA Cleavage | GI50: 1.11 - 2.04 μM. nih.govresearchgate.net |

| Thiazolidine-2,4-dione derivative (22) | HepG2, MCF-7 | VEGFR-2 Inhibition, Apoptosis, Cell Cycle Arrest (S phase) | IC50: 2.04 μM (HepG2), 1.21 μM (MCF-7). nih.gov |

| Thiazolidine-2,4-dione derivative (14a) | Caco-2, HepG-2 | VEGFR-2 Inhibition, Apoptosis | IC50: 1.5 μM (Caco-2), 31.5 μM (HepG-2). plos.org |

| 2,3-diaryl-1,3-thiazolidin-4-one (4j) | HePG-2, HCT-116, MCF-7, PC-3 | Apoptosis, Cell Cycle Arrest (G1 phase) | IC50: 2.31 - 27.19 μM. nih.gov |

Antimicrobial Spectrum (Antibacterial, Antifungal, Anti-tubercular, Antiviral)

Thiazolidine-2,4-dione derivatives exhibit a broad spectrum of antimicrobial activity. mdpi.commdpi.com Numerous studies have reported their efficacy against various bacterial and fungal strains. The antimicrobial action of these derivatives is often attributed to the inhibition of essential microbial enzymes, such as cytoplasmic Mur ligases. mdpi.com

The introduction of electron-donating (-OH, -OCH3) or electron-withdrawing (-Cl, -NO2) substituents on the arylidene moieties attached to the thiazolidine-2,4-dione ring has been shown to enhance the antimicrobial and antifungal activities. nih.gov For instance, a series of thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds having a minimum inhibitory concentration (MIC) as low as 3.91 mg/L. mdpi.com Other synthesized series of 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives also showed prominent activity against screened microbial species. nih.govresearchgate.net

While the antibacterial and antifungal properties are well-documented, the anti-tubercular and antiviral activities of this compound derivatives are also areas of interest, with the broader class of thiazolidinediones showing potential in these areas. mdpi.com

Table 3: Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative Series | Microbial Strains | Activity |

|---|---|---|

| Thiazolidine-2,4-dione derivatives (3a-i) | Bacillus licheniformis, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus (bacteria); Aspergillus niger, Alternaria brassicicola, Chaetomium murorum, Fusarium oxysporum, Lycopodium sp., Penicillium notatum (fungi) | Broad spectrum antibacterial and antifungal. nih.gov |

| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids | Gram-positive and Gram-negative bacteria | Potent antibacterial activity (MIC = 3.91 mg/L). mdpi.com |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives (5b-g) | Various microbial species | Prominent antimicrobial activity. nih.gov |

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathophysiology of numerous diseases. dntb.gov.uanih.govresearchgate.net Thiazolidine-2,4-dione derivatives, particularly those incorporating phenolic moieties, have been investigated for their antioxidant and antiradical properties. dntb.gov.uanih.govresearchgate.net The phenol (B47542) group is a known pharmacophore in many natural and synthetic antioxidants. dntb.gov.uanih.govresearchgate.net

A study involving the synthesis of twelve new phenolic derivatives of thiazolidine-2,4-dione demonstrated that several of these compounds acted as potent antiradical and electron donors, with activity comparable to reference antioxidants. dntb.gov.uanih.gov The antioxidant capacity of these compounds was evaluated using various in vitro assays, including antiradical, electron transfer, and Fe2+ chelation assays. dntb.gov.uanih.gov Another study on 3,5-disubstituted-thiazolidine-2,4-dione hybrids also revealed good antioxidant activity, with IC50 values ranging from 14.95 to 23.27 μM. nih.gov

Other Investigated Biological Activities

Beyond the primary pharmacological applications, derivatives of this compound have been explored for a variety of other biological activities. These investigations have revealed potential therapeutic applications in managing diabetic complications, neurological disorders, and inflammatory conditions.

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which becomes significantly active during hyperglycemic conditions. mdpi.com This pathway converts excess glucose into sorbitol, and its accumulation in tissues like peripheral nerves, the lens, and kidneys is linked to the development of chronic diabetic complications such as neuropathy, retinopathy, and nephropathy. mdpi.com Consequently, inhibiting aldose reductase is a promising therapeutic strategy for preventing or slowing these complications. diabetesjournals.org

Several novel this compound derivatives have been synthesized and evaluated for their ability to inhibit human aldose reductase. Research has focused on creating hybrids of the 2,4-thiazolidinedione (B21345) (2,4-TZD) scaffold with other bioactive moieties, such as benzothiazole. In one study, a series of new 2,4-TZD hybrids demonstrated variable but potent inhibitory activities against the aldose reductase enzyme, with most compounds showing efficacy at the sub-micromolar level. mdpi.com Another study explored derivatives bearing an imidazo[2,1-b]thiazole (B1210989) moiety, where substitutions on the thiazolidinone ring influenced the inhibitory activity. cmaj.ca It was noted that 5-methyl substituted thiazolidinone derivatives showed significant inhibition, whereas 5-nonsubstituted versions were inactive. cmaj.ca

| Compound | Structure/Modification | Inhibitory Activity (IC50 or % Inhibition) | Reference |

|---|---|---|---|

| Hybrid 8b | Benzothiazole Hybrid | IC50 = 0.16 µM | mdpi.com |

| Compound 4i | 5-methyl substituted, 3-(4-Fluorophenyl) group | 9.31% inhibition | cmaj.ca |

| Compound 4j | 5-methyl substituted, 3-(4-Bromophenyl) group | 1.42% inhibition | cmaj.ca |

| Compound 3d | Hydrazinecarbothioamide derivative | 25.41% inhibition | cmaj.ca |

Hypolipidemic Effects

Thiazolidinediones are known to influence lipid metabolism, which is often dysregulated in type 2 diabetes. diabetesjournals.org Their effects are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a nuclear receptor crucial for regulating lipid and glucose metabolism. nih.gov Activation of PPAR-γ can lead to improved lipid profiles by increasing high-density lipoprotein (HDL) cholesterol and decreasing triglyceride levels. diabetesjournals.org

Studies on novel 5-benzylidene 2,4-thiazolidinedione derivatives have demonstrated significant hypolipidemic activity in addition to their hypoglycemic effects. In a study using high-fat diet-induced diabetic rats, several synthesized compounds showed a marked reduction in serum cholesterol and triglycerides, with some exhibiting better activity than the standard drug, pioglitazone. nih.gov For instance, compound V4 not only reduced triglycerides and cholesterol but also significantly increased HDL levels. nih.gov Similarly, the introduction of heterocyclic scaffolds like neocryptolepine (B1663133) and acridine (B1665455) to the thiazolidinedione core resulted in hybrids that effectively restored triglyceride levels to normal in obesity-induced zebrafish models. nih.gov Another study synthesized a derivative, 2-(4-methoxyphenyl)-3-nicotinamidothiazolidin-4-one, which exhibited a hypolipidemic effect comparable to nicotinic acid without elevating serum transaminases. manipal.edu

| Compound | Test Model | Effect on Triglycerides | Effect on Cholesterol | Effect on HDL | Reference |

|---|---|---|---|---|---|

| Compound V20 | Diabetic Rats | 67.65% Reduction | 56.43% Reduction | 55.16% Increase | nih.gov |

| Compound V4 | Diabetic Rats | Significant Reduction | 60-70% Reduction (after 14 days) | 66.88% Increase | nih.gov |

| Hybrid 8 (NC-TZD) | Zebrafish | Restored to normal levels | Not specified | Not specified | nih.gov |

| Hybrid 11 (AC-TZD) | Zebrafish | Restored to normal levels | Not specified | Not specified | nih.gov |

| 2-(4-methoxyphenyl)-3-nicotinamidothiazolidin-4-one | Rats | Significant Reduction | Significant Reduction | Not specified | manipal.edu |

Neuroprotective Activity

Derivatives of thiazolidine-2,4-dione have emerged as compounds of interest for their potential neuroprotective effects, particularly in the context of neurodegenerative disorders like Alzheimer's disease. sciencescholar.uscmaj.ca Research has shown that certain derivatives can mitigate memory deficits and address some of the neuropathological hallmarks of the disease.

In a scopolamine-induced Alzheimer's model in rats, specific derivatives demonstrated significant neuroprotective properties. For example, (E)-5-(3-hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ3O) and (E)-5-(4-methoxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4M) were shown to alleviate cognitive decline. sciencescholar.us Another study investigated (E)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4C) and found that it could reduce the expression of phosphorylated Tau (p-Tau), a key protein implicated in Alzheimer's pathology, in both cell models and the rat hippocampus. cmaj.ca This compound also reduced the expression of heat shock protein 70 (HSP70) and cleaved caspase-3, suggesting a mechanism involving the modulation of cellular stress and apoptosis. cmaj.ca These findings highlight the potential of these derivatives as starting points for the development of new anti-Alzheimer's agents. sciencescholar.us

Anticonvulsant Activity

The thiazolidinone core structure is considered a promising scaffold for the development of new antiepileptic drugs, aiming for improved safety and efficacy over existing treatments. nih.gov Various derivatives have been synthesized and screened for anticonvulsant activity using preclinical models, such as the pentylenetetrazole (PTZ)-induced seizure test and the maximal electroshock (MES) test. nih.govmdpi.com

Screening studies have identified several derivatives with significant anticonvulsant effects. In one study, four out of nine tested thiazolidinone derivatives showed anticonvulsant properties, with 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (coded Les-6222) emerging as the most potent compound. nih.gov Another research effort focused on thiazole-bearing hybrids, identifying 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one as having excellent activity in both MES and PTZ models. nih.gov The structure-activity relationship analysis from these studies provides valuable insights for designing more effective anticonvulsant agents. For example, the presence of a nitrophenyl group was found to be a key feature in the most active derivatives. mdpi.com

| Compound | Test Model(s) | Observed Activity | Reference |

|---|---|---|---|

| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222) | PTZ, MES | Highest anticonvulsant properties in the series | nih.gov |

| 2-(4-Nitrophenyl)-3-(4-((4- phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) | MES, scPTZ | Most active derivative in the series | mdpi.com |

| 5Z-(3-Nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one (Ib) | PTZ, MES | Excellent anticonvulsant activity | nih.gov |

| 2-(2-furoylhydrazono)-3-substituted 4-thiazolidones | MES | Most tested compounds showed significant activity | researchgate.net |

α-Glucosidase Inhibition

α-Glucosidase is a key intestinal enzyme responsible for the final step in carbohydrate digestion, breaking down complex carbohydrates into absorbable glucose. nih.gov Inhibiting this enzyme can delay glucose absorption after meals, making it an effective strategy for managing type II diabetes mellitus. nih.gov A number of this compound derivatives have been synthesized and found to be potent α-glucosidase inhibitors.

In various studies, these derivatives have shown significantly stronger inhibitory activity than acarbose (B1664774), a standard clinical drug. nih.govmanipal.edu For instance, one series of novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives exhibited IC₅₀ values in the range of 5.44 to 50.45 µM, which is substantially more potent than acarbose (IC₅₀ = 817.38 µM). nih.gov Compound 6k from this series, which contains chloro and rhodanine groups, was identified as the most active inhibitor. nih.gov Another study reported a series of 36 derivatives with IC₅₀ values ranging from 0.52 to 9.31 µM, all of which were more potent than acarbose. manipal.edu Kinetic studies revealed that the most potent of these, compound C23, acts as a reversible mixed-type inhibitor. manipal.edu

| Compound Series/Name | Inhibitory Activity (IC50 Range) | Comparison Standard (Acarbose IC50) | Reference |

|---|---|---|---|

| Novel thiazolidine-2,4-dione/rhodanine derivatives (5a-6k) | 5.44 ± 0.13 to 50.45 ± 0.39 µM | 817.38 ± 6.27 µM | nih.gov |

| Compound 6k | 5.44 ± 0.13 µM | 817.38 ± 6.27 µM | nih.gov |

| Derivatives C1-C36 | 0.52 ± 0.06 to 9.31 ± 0.96 µM | 654.35 ± 65.81 µM | manipal.edu |

| Derivatives 3a-4e | 43.85 ± 1.06 to 380.10 ± 1.02 µM | 97.12 ± 0.35 µM |

Lipoxygenase Inhibition

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes and other lipid mediators that play a role in inflammatory processes. Thiazolidine-2,4-dione derivatives have been investigated for their potential to inhibit these enzymes, suggesting a possible anti-inflammatory application.

In a study where nineteen thiazolidinedione derivatives were synthesized using environmentally friendly deep eutectic solvents, the compounds were tested for their ability to inhibit soy lipoxygenase. The results showed a wide range of inhibitory activity, with lipoxygenase inhibition ranging from 7.7% to 76.3%. This research demonstrates that the thiazolidinedione scaffold can be modified to produce compounds with significant lipoxygenase inhibitory effects. Further investigation using quantitative structure-activity relationship (QSAR) models and molecular docking has helped to understand the structural requirements for this activity and to confirm the interactions of these derivatives with the active site of the enzyme.

Mentioned Compounds

| Compound Name/Code | Chemical Name/Description |

|---|---|

| (E)-5-(3-hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione | TZ3O |

| (E)-5-(4-methoxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione | TZ4M |

| (E)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione | TZ4C |

| 2-(4-methoxyphenyl)-3-nicotinamidothiazolidin-4-one | Thiazolidinone derivative with nicotinoyl moiety |

| 2-(4-Nitrophenyl)-3-(4-((4- phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one | PTT6 |

| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone | Les-6222 |

| 5Z-(3-Nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one | Ib |

| Acarbose | Standard α-glucosidase inhibitor |

| Pioglitazone | Standard antidiabetic drug |

| Nicotinic acid | Standard hypolipidemic drug |

| Sorbitol | Polyol produced from glucose by aldose reductase |

| Neocryptolepine–thiazolidinedione | NC-TZD, Hybrid 8 |

| Acridine–thiazolidinedione | AC-TZD, Hybrid 11 |

Structure Activity Relationship Sar and Structural Modifications of Thiazolidine 2,4 Dione Scaffolds for Bioactivity

Impact of Substituents at the 3-Position (N-Substitution) on Biological Activity

The nitrogen atom at the 3-position of the thiazolidine-2,4-dione ring is a critical site for structural modification. The acidic nature of the proton attached to this nitrogen is a key feature for the interaction of some TZD derivatives, such as certain antidiabetic agents, with their biological targets like Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). nih.gov However, this acidity has also been linked to off-target effects. Consequently, replacing this proton with various substituents (N-substitution) has been a major strategy to develop novel derivatives with improved activity profiles and reduced side effects. nih.gov The alkylation of the free -NH moiety is typically achieved using alkyl or aryl halides in the presence of a base like potassium carbonate or sodium hydride. juniperpublishers.com

The introduction of substituents at the N-3 position significantly influences the potency and selectivity of TZD-based compounds. While simple N-substitution with groups like oxoethyl-linked morpholine (B109124) or piperidine (B6355638) has been shown to result in inactive compounds, more complex substitutions can yield highly potent molecules. juniperpublishers.com

For instance, research has shown that substituting the N-3 position with a 1-methyl-benzimidazole group produced more active compounds compared to those with ethyl or isopropyl groups at the same position. juniperpublishers.com In the development of aldose reductase (AR) inhibitors, replacing the N-H proton is crucial. One study compared the effect of substituting the N-3 position with either a 4-nitrophenyl-2-oxoethyl group or a benzothiazole (B30560) motif. It was found that the benzothiazole-containing hybrids generally exhibited a twofold improvement in AR inhibitory effect over the phenacyl-containing counterparts. tandfonline.com This highlights that bulky and specific aromatic substituents at the N-3 position can significantly enhance biological activity.

The table below summarizes the AR inhibitory activity of selected N-3 substituted thiazolidine-2,4-dione derivatives, demonstrating the impact of the substituent at this position.

| Compound ID | N-3 Substituent | 5-Position Substituent | IC50 (µM) |

| 8a | Benzothiazole | 4-nitrobenzylidene | 1.98 |

| 8b | Benzothiazole | 4-chlorobenzylidene | 0.16 |

| 8c | Benzothiazole | 4-bromobenzylidene | 0.21 |

| 8f | Benzothiazole | 4-methoxybenzylidene | 0.94 |

Data sourced from a study on aldose reductase inhibitors. tandfonline.com

Role of Substituents at the 5-Position on Pharmacological Efficacy

The methylene (B1212753) group at the C-5 position of the thiazolidine-2,4-dione ring is another key site for modification. nih.gov The most common method for introducing substituents at this position is the Knoevenagel condensation, which involves the reaction of the TZD core with an aldehyde to form a 5-arylidene derivative. nih.govmdpi.com

The nature of the substituent at the 5-position plays a pivotal role in determining the pharmacological efficacy. For example, in a series of aldose reductase inhibitors, 5-arylidene TZD hybrids were synthesized with various substitutions on the benzylidene moiety. It was observed that the presence of a 4-chloro or 4-bromo group on the benzylidene ring resulted in the most potent AR inhibitors within the series. tandfonline.com In another study focused on antidiabetic agents, novel TZD derivatives with an ω-(azolylalkoxyphenyl)alkyl substituent at the 5-position showed potent glucose- and lipid-lowering activities. nih.govresearchgate.net These findings underscore the importance of the electronic and steric properties of the C-5 substituent for biological activity.

Effects of Hybridization with Other Pharmacophores on SAR

Molecular hybridization, which involves combining the thiazolidine-2,4-dione scaffold with other known pharmacophores, is a powerful strategy for developing new therapeutic agents with enhanced or novel activities. mdpi.comnih.gov This approach aims to leverage the biological properties of both moieties to create a single molecule with improved affinity, potency, and selectivity.

Several studies have successfully employed this strategy. For instance, hybrid molecules combining the TZD core with benzothiazole have been developed as potent aldose reductase inhibitors. tandfonline.comnih.gov The benzothiazole ring and the TZD moiety were identified as important pharmacophoric features for interacting with multiple targets associated with diabetes, including aldose reductase and PPAR-γ. nih.gov Similarly, hybrids of TZD with benzimidazole (B57391) and pyrazole (B372694) have been synthesized and evaluated for their anticancer properties. mdpi.com SAR analysis of such hybrids reveals that the nature of both the linker and the attached pharmacophore is critical for the resulting biological activity. mdpi.com

The table below shows the cytotoxic potential of selected benzimidazole-4-thiazolidinone hybrids against the MDA-MB-231 breast cancer cell line.

| Compound | Linker/Substituents | IC50 (µM) |

| Hybrid 33 | Pyrazole-ylidene | 24.6 |

| Hybrid 34 | Pyrazole-ylidene | 29.8 |

Data sourced from a study on anticancer hybrids. mdpi.com

Stereochemical Considerations and Enantioselectivity in Thiazolidinedione Activity

When a chiral center is introduced into the thiazolidinedione molecule, typically at the 5-position or on a side chain, the resulting enantiomers can exhibit different biological activities. This enantioselectivity is a critical consideration in drug design, as one enantiomer may be significantly more potent or have a different pharmacological profile than the other. nih.gov

A clear example of this is seen in a series of 5-substituted 2,4-oxazolidinedione (B1205460) derivatives (a closely related scaffold) developed as insulin (B600854) sensitizers. The enantiomers of 5-[3-[4-[2-(2-furyl)-5-methyl-4-oxazolylmethoxy]-3-methoxyphenyl]propyl]-2,4-oxazolidinedione were synthesized and evaluated. The (R)-(+) enantiomer demonstrated substantially more potent glucose-lowering activity (ED25 = 0.561 mg/kg/d) in KKAy mice compared to the (S)-(-) enantiomer (ED25 > 1.5 mg/kg/d). nih.govresearchgate.net This difference in activity underscores that the specific three-dimensional arrangement of the molecule is crucial for its interaction with the biological target, in this case, likely PPARγ. nih.govnih.gov Such findings highlight the importance of stereochemistry in the SAR of thiazolidinedione-based compounds.

Computational and in Silico Studies of 3 Methylthiazolidine 2,4 Dione Derivatives

Molecular Docking Simulations for Ligand-Receptor Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand and its target receptor at the molecular level, providing insights into binding affinity and mode of action.

Thiazolidine-2,4-diones are well-known agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. sciforum.net Molecular docking studies have been crucial in designing novel derivatives with improved affinity and reduced side effects. These simulations investigate the binding modes and energies of new compounds within the PPARγ active site. sciforum.netnih.gov For instance, studies on novel 3,5-disubstituted 2,4-thiazolidinediones have used docking to gain structural insights into the binding patterns of the most potent antidiabetic molecules with the PPARγ target. nih.gov The thiazolidine-2,4-dione core typically forms essential hydrogen bonds with key amino acid residues like Ser289, His323, His449, and Tyr473 in the ligand-binding domain, anchoring the molecule in the active site. The lipophilic tail of the derivatives explores a large hydrophobic pocket, and variations in this tail significantly influence the binding affinity. sciforum.net

Table 1: Molecular Docking Results of Thiazolidine-2,4-dione Derivatives with PPARγ

| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference |

| Derivative NB7 | PPARγ (PDB ID: 2PRG) | Not Specified | Active site residues | nih.gov |

| Derivative NB12 | PPARγ (PDB ID: 2PRG) | Not Specified | Active site residues | nih.gov |

| Derivative NB13 | PPARγ (PDB ID: 2PRG) | Not Specified | Active site residues | nih.gov |

| Derivatives 3h-3j | PPARγ | Not Specified | Not Specified | nih.gov |

Derivatives of the thiazolidine-2,4-dione scaffold have been investigated as potential anti-inflammatory agents through their interaction with cyclooxygenase (COX) isoenzymes, COX-1 and COX-2. nih.gov Molecular docking simulations are employed to predict the binding affinity and selectivity of these compounds towards the COX isoforms. Selective COX-2 inhibitors are sought after to minimize the gastrointestinal side effects associated with non-selective NSAIDs. najah.edu Docking studies have shown that these derivatives can fit into the active site of COX-2, forming hydrogen bonds with key residues such as Arg120 and Tyr355, and establishing several hydrophobic interactions. nih.govresearchgate.net The orientation within the binding pocket, particularly how the substituted moieties interact with the hydrophobic channel and the secondary pocket of COX-2, is critical for determining potency and selectivity. najah.edu

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are crucial targets in anticancer therapy due to their roles in tumor angiogenesis and cell proliferation. researchgate.netnih.gov Thiazolidine-2,4-dione derivatives have been designed and evaluated as inhibitors of these tyrosine kinases. Molecular docking studies reveal how these compounds bind to the ATP-binding site of the kinase domain of VEGFR-2 and EGFR. researchgate.netplos.org Successful inhibitors typically form hydrogen bonds with key residues in the hinge region, such as Cys919 in VEGFR-2. nih.gov The rest of the molecule occupies the hydrophobic pocket, with substitutions on the thiazolidine-2,4-dione core influencing the binding energy and inhibitory activity. researchgate.net For example, docking studies of certain derivatives showed strong binding affinity for VEGFR-2 with binding energies reaching -11.01 kcal/mol. researchgate.net

Table 2: In Vitro Inhibitory Activities of Thiazolidine-2,4-dione Derivatives against VEGFR-2

| Compound | VEGFR-2 IC50 (µM) | Reference Drug (Sorafenib) IC50 (µM) | Reference |

| 11f | 0.053 | Not Specified | nih.gov |

| 22 | 0.079 | 0.046 | nih.gov |

| 19 | 0.323 | 0.046 | nih.gov |

| 20 | 0.21 | 0.046 | nih.gov |

| 4b | 0.09 | Not Specified | researchgate.net |

| 3e | 0.12 | Not Specified | researchgate.net |

| 15 | 0.081 | Not Specified | researchgate.net |

Thiazolidine-2,4-dione derivatives have also been explored as inhibitors of α-glucosidase for the management of type II diabetes. nih.gov This enzyme is involved in the final step of carbohydrate digestion, and its inhibition can delay glucose absorption. nih.gov Molecular docking studies have been performed to understand the binding interactions between these derivatives and the active site of α-glucosidase. nih.govrsc.org Results indicate that these compounds can form stable complexes within the enzyme's active site, with some derivatives showing significantly higher inhibitory potential than the standard drug, acarbose (B1664774). nih.gov For example, compound 6k, a rhodanine-containing derivative, was identified as a highly potent inhibitor with an IC50 value of 5.44 ± 0.13 μM. rsc.org

Furthermore, these scaffolds have been modeled for lipoxygenase (LOX) inhibition, an enzyme implicated in inflammatory pathways. frontiersin.org Docking studies help to identify key interactions with the enzyme's active site, and QSAR models have been developed to correlate the structural features of the derivatives with their inhibitory activity. frontiersin.org

Table 3: α-Glucosidase Inhibitory Activity of Thiazolidine-2,4-dione Derivatives

| Compound | IC50 (µM) | Standard (Acarbose) IC50 (µM) | Reference |

| 6k | 5.44 ± 0.13 | 817.38 ± 6.27 | nih.gov |

| 6h | 6.59 ± 0.15 | 817.38 ± 6.27 | nih.gov |

| 6b | 7.72 ± 0.16 | 817.38 ± 6.27 | nih.gov |

| 6e | 7.91 ± 0.17 | 817.38 ± 6.27 | nih.gov |

| C1-C36 Series | 0.52 ± 0.06 to 9.31 ± 0.96 | 654.35 ± 65.81 | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the docked complex over time in a simulated physiological environment. nih.govrsc.org MD simulations are used to confirm the binding mode predicted by docking and to evaluate the conformational stability of the ligand-protein complex. nih.gov Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF), which highlights the flexibility of individual amino acid residues. najah.edu For thiazolidine-2,4-dione derivatives, MD simulations have been used to validate their stable binding to targets like PPARγ, VEGFR-2, and COX-2, confirming that the key interactions observed in docking are maintained throughout the simulation. nih.govnajah.edunih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology